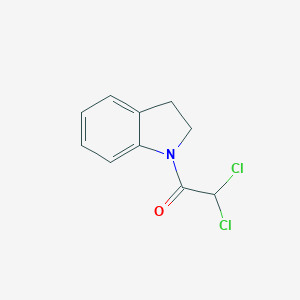
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone, also known as IndoCl, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The unique structure of IndoCl makes it a promising candidate for use in the development of new drugs, particularly those that target the central nervous system.
Mechanism of Action
The exact mechanism of action of 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS) in the brain. ROS are known to play a role in the development of neurological disorders, and by inhibiting their production, 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone may help to protect neurons from damage.
Biochemical and Physiological Effects
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, as well as reduce oxidative stress and inflammation in the brain. It has also been shown to have anti-tumor properties, making it a potential candidate for use in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. However, one of the limitations of using 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are numerous potential future directions for research on 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential area of research is in the development of new anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone and its potential applications in other areas.
Synthesis Methods
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction. This method involves the reaction of indole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then treated with thionyl chloride and phosphorus pentachloride to produce the final compound, 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone.
Scientific Research Applications
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone has been the subject of numerous scientific studies due to its potential applications in various areas. One of the most promising areas of research is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have neuroprotective properties, which makes it a potential candidate for use in the treatment of these disorders.
properties
CAS RN |
104756-60-7 |
|---|---|
Molecular Formula |
C10H9Cl2NO |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9Cl2NO/c11-9(12)10(14)13-6-5-7-3-1-2-4-8(7)13/h1-4,9H,5-6H2 |
InChI Key |
WFDROYUFZQDWIZ-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(Cl)Cl |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(Cl)Cl |
synonyms |
1H-Indole, 1-(dichloroacetyl)-2,3-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)











